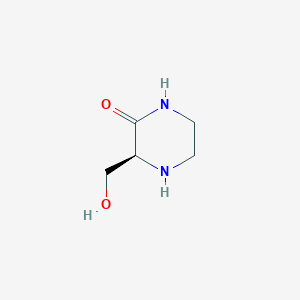

(S)-3-(hydroxymethyl)piperazin-2-one

説明

Significance of the Piperazin-2-one (B30754) Scaffold in Chemical Biology and Medicinal Chemistry

The widespread prevalence of the piperazin-2-one motif in pharmacologically active agents underscores its importance. Its versatile structure allows for the creation of diverse molecular libraries with a wide range of therapeutic applications. nih.govresearchgate.netbohrium.com

Role as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The piperazin-2-one scaffold is widely recognized as such a structure. dicp.ac.cn Its conformational flexibility and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, allow derivatives to interact with a variety of proteins and enzymes. nih.gov This versatility makes it an attractive starting point for designing new drugs targeting different diseases, including cancer, bacterial infections, and central nervous system disorders. mdpi.comresearchgate.netresearchgate.net

Occurrence in Bioactive Natural Products

Nature provides a rich source of complex molecules with potent biological activities, and the piperazin-2-one core is present in several of these natural products. dicp.ac.cn Notable examples include:

(-)-Agelastatin A: A potent anticancer alkaloid isolated from a marine sponge. dicp.ac.cn

Piperazirum: A natural alkaloid that has demonstrated significant anticancer activity. dicp.ac.cn

Pseudotheonamide A1: A serine protease inhibitor. dicp.ac.cn

The existence of this scaffold in naturally occurring bioactive compounds validates its biological relevance and inspires the synthetic efforts of medicinal chemists.

Utility as a Foundation for Small-Molecule Drug Design

The piperazin-2-one skeleton serves as a versatile foundation for the rational design of novel small-molecule drugs. nih.gov Its two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of various substituents to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govresearchgate.net This adaptability has led to the development of piperazine-containing drugs for a vast array of therapeutic targets. mdpi.comresearchgate.net

Focus on Chiral Piperazin-2-one Derivatives

Introducing stereocenters into the piperazin-2-one ring, creating chiral derivatives, adds a crucial layer of complexity and specificity to drug-target interactions. The specific three-dimensional arrangement of atoms can dramatically influence biological activity.

Stereochemical Importance in Biological Activity

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause unwanted side effects. Therefore, the stereochemical configuration of chiral piperazin-2-one derivatives is of paramount importance. The ability to synthesize stereochemically pure compounds is critical for developing safer and more effective medicines.

(S)-3-(hydroxymethyl)piperazin-2-one is a prime example of a chiral building block, where the "(S)" designation specifies the precise three-dimensional arrangement at the carbon atom bearing the hydroxymethyl group. This specific stereoisomer is used in synthesis to construct larger molecules with a defined chirality, ensuring the correct orientation for interaction with biological targets.

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 405214-45-1 |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Class | Chiral Building Block |

| Stereochemistry | (S) |

Data sourced from chemical supplier databases. bldpharm.comchemsrc.com

Challenges and Advances in Enantioselective Synthesis

The synthesis of single-enantiomer chiral compounds, known as enantioselective synthesis, presents significant challenges to chemists. Traditional methods often produce a racemic mixture (a 50:50 mix of both enantiomers), which then requires difficult and costly separation.

However, significant progress has been made in developing advanced catalytic methods to produce chiral piperazin-2-ones with high enantiopurity. dicp.ac.cn These modern techniques often employ chiral catalysts to control the stereochemical outcome of a reaction.

Interactive Table: Modern Enantioselective Synthesis Methods for Chiral Piperazin-2-ones

| Synthetic Method | Description | Key Features |

| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogen is added across a double bond in a precursor molecule (a pyrazin-2-ol) using a chiral palladium catalyst. dicp.ac.cn | Provides facile access to chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn |

| Asymmetric Allylic Alkylation | A chiral palladium catalyst is used to control the addition of a piperazin-2-one nucleophile to an allylic substrate. | Allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. |

| Domino Ring-Opening Cyclization (DROC) | A one-pot sequence starting from simple aldehydes, catalyzed by a chiral urea (B33335) derivative, to form the piperazin-2-one ring. acs.org | Telescoped, efficient process for preparing C3-substituted piperazin-2-ones with high enantioselectivity. acs.org |

| Aziridine (B145994) Aldehyde-Driven Multicomponent Synthesis | Utilizes chiral aziridine aldehydes and isocyanides to construct the piperazinone ring. acs.org | Offers high diastereoselectivity and access to a wide range of functionalized chiral piperazinones. acs.org |

These advanced synthetic strategies are crucial for providing access to specific stereoisomers like this compound, enabling its use as a valuable tool in the development of next-generation therapeutics. researchgate.netchemicalbook.comchemicalbook.com

Overview of Research Trajectories for this compound and Related Structures

Research into this compound and its analogues has primarily focused on its utility as a chiral synthon. The presence of a stereocenter and a reactive hydroxymethyl group makes it an attractive starting material for the construction of more complex chiral molecules. Key research trajectories include its incorporation into larger scaffolds for drug discovery, the development of novel synthetic routes to access the core structure with high enantiopurity, and the exploration of its derivatives as potential therapeutic agents themselves.

The synthesis of chiral piperazin-2-ones often starts from readily available chiral precursors, such as amino acids. One common approach involves the cyclization of a diamine precursor, where one of the amines is part of an amino alcohol. For instance, the synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones has been achieved using chiral α-bromocarboxylic acids and Garner's aldehyde, a protected form of D-serinal. This method highlights the use of the chiral pool to construct the desired stereochemistry.

Another significant area of research is the development of asymmetric catalytic methods to produce chiral piperazin-2-ones. These methods offer the potential for more efficient and versatile syntheses compared to chiral pool approaches. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with high enantioselectivity. While not a direct synthesis of this compound, these advancements in asymmetric catalysis are crucial for the broader field and could potentially be adapted for the synthesis of this specific compound.

The application of this compound as a building block is evident in its use in the synthesis of complex heterocyclic systems. Its bifunctional nature, with both a secondary amine and a primary alcohol, allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular architectures. This versatility is highly valued in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Recent research has also explored the modification of the piperazin-2-one core to create novel analogues with enhanced biological activity or improved pharmacokinetic properties. This includes the synthesis of C-substituted piperazines and related heterocycles to explore new chemical space. The development of efficient and asymmetric syntheses for these carbon-substituted piperazines is crucial for advancing this area of research.

Structure

3D Structure

特性

分子式 |

C5H10N2O2 |

|---|---|

分子量 |

130.15 g/mol |

IUPAC名 |

(3S)-3-(hydroxymethyl)piperazin-2-one |

InChI |

InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |

InChIキー |

DXVUWTCRCMXXQX-BYPYZUCNSA-N |

異性体SMILES |

C1CNC(=O)[C@@H](N1)CO |

正規SMILES |

C1CNC(=O)C(N1)CO |

製品の起源 |

United States |

Synthetic Methodologies for S 3 Hydroxymethyl Piperazin 2 One and Chiral Piperazin 2 Ones

Classical and Established Synthetic Routes to Piperazin-2-ones

Traditional approaches to chiral piperazin-2-ones often rely on well-established organic chemistry reactions, utilizing readily available starting materials to construct the heterocyclic core.

Chiral Pool Techniques Utilizing Amino Acid Derivatives

The chiral pool approach is a powerful strategy for the synthesis of enantiomerically pure compounds, leveraging the inherent chirality of natural products like amino acids. mdpi.com α-Amino acids are particularly useful starting materials for the synthesis of chiral piperazin-2-ones due to their ready availability in both enantiomeric forms. mdpi.comrsc.org For the synthesis of (S)-3-(hydroxymethyl)piperazin-2-one, (S)-serine, with its hydroxymethyl side chain, is a logical and frequently utilized chiral precursor. mdpi.com

One common method involves the coupling of two amino acid derivatives to form a dipeptide, which can then undergo intramolecular cyclization. researchgate.net For instance, a protected (S)-amino acid can be coupled with a second amino acid ester, followed by deprotection and cyclization to yield the desired chiral diketopiperazine, which can then be selectively reduced. researchgate.net Another approach involves the use of natural amino acid-derived chiral aziridines, which can be opened by amino acid methyl esters to form a diamine precursor that subsequently cyclizes to a cis-2,5-disubstituted homochiral piperazine (B1678402). rsc.org

The following table summarizes representative examples of chiral piperazin-2-one (B30754) synthesis starting from amino acid derivatives.

| Starting Amino Acid | Key Transformation | Resulting Piperazinone | Reference |

| L-Proline | Dipeptide formation, cyclization, and reduction | Bicyclic piperazines | rsc.org |

| (S)-Amino Acids | Cu-catalyzed regioselective ring-opening of N-tosyl aziridines | Homochiral cis-2,5-disubstituted piperazines | rsc.org |

| α-Amino Acids | Aza-Michael addition to a vinyl sulfonium (B1226848) salt | Orthogonally protected, enantiomerically pure 2-substituted piperazines | rsc.org |

Cyclization Reactions for Ring Construction

The formation of the piperazin-2-one ring is a critical step in its synthesis, and various cyclization strategies have been developed. researchgate.net These methods typically involve the formation of one or more C-N bonds to close the six-membered ring.

Intramolecular cyclization is a common approach, often involving a dipeptide-like precursor. researchgate.net For example, a linear precursor containing an amine and an ester or activated carboxylic acid can undergo spontaneous or base-catalyzed cyclization to form the piperazin-2-one ring. A one-pot domino ring-opening cyclization (DROC) has been developed from commercial aldehydes and 1,2-ethylenediamines to provide 3-aryl/alkyl piperazin-2-ones. acs.orgnih.gov

Another powerful cyclization strategy is the aza-Michael addition. In this approach, a chiral 1,2-diamine can react with an α,β-unsaturated carbonyl compound. For instance, an orthogonally bis-protected chiral 1,2-diamine can undergo an aza-Michael addition with an in situ generated vinyl diphenyl sulfonium salt to yield chiral 2-substituted piperazines. rsc.org Base-promoted aza-Michael reactions have also been employed to generate piperazine skeletons. nih.gov

The following table provides an overview of different cyclization strategies for piperazin-2-one synthesis.

| Cyclization Strategy | Key Reactants | Description | Reference |

| Intramolecular Amidation | Dipeptide precursors | Formation of an amide bond to close the ring, often from a linear peptide. | researchgate.net |

| Domino Ring-Opening Cyclization (DROC) | Aldehydes, 1,2-ethylenediamines | A multi-step, one-pot reaction involving epoxide opening and subsequent cyclization. | acs.orgnih.gov |

| Aza-Michael Addition | Chiral 1,2-diamines, α,β-unsaturated systems | Nucleophilic addition of an amine to an activated alkene followed by cyclization. | rsc.orgnih.gov |

Reduction Strategies of Precursor Diketopiperazines and 2-Ketopiperazines

The reduction of a pre-formed heterocyclic ring is a common and effective method for synthesizing piperazin-2-ones. researchgate.net Diketopiperazines (2,5-piperazinediones), which are readily synthesized from the cyclization of dipeptides, are common precursors. wikipedia.orgbaranlab.org

Selective reduction of one of the two carbonyl groups in a diketopiperazine can yield a piperazin-2-one. However, this can be challenging to control. A more common approach is the complete reduction of the diketopiperazine to a piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.orgwikipedia.org The resulting piperazine can then be selectively re-oxidized or functionalized to yield the desired piperazin-2-one, although this adds steps to the synthesis.

Alternatively, one can start with a 2-ketopiperazine precursor that already contains the desired lactam functionality and modify its substituents. researchgate.net This avoids the need for a selective reduction step.

| Precursor | Reducing Agent | Product | Notes | Reference |

| Chiral 2,5-Diketopiperazine | Lithium Aluminium Hydride (LiAlH₄) | Chiral Piperazine | Cleanly gives the corresponding chiral piperazine. | wikipedia.org |

| Diketopiperazine Derivatives | NaBH₄/I₂ | Bicyclic Piperazines | Efficient reduction of diketopiperazines. | rsc.org |

Alkylation and Reduction of Pyrazine (B50134) Derivatives

Pyrazine derivatives serve as versatile precursors for the synthesis of piperazines and their derivatives. researchgate.net One strategy involves the alkylation of a pyrazine ring followed by reduction. For instance, 2,5-diethoxy-3,6-dihydropyrazines, formed from piperazine-2,5-diones, can be alkylated with alkyl or allyl bromides. rsc.org Subsequent reduction of the pyrazine ring can then yield the substituted piperazine.

Another approach is the direct alkylation and reduction of 2-methylpyrazines. researchgate.net The pyrazine ring can be activated for hydrogenation by reaction with alkyl halides, followed by an iridium-catalyzed hydrogenation to give a wide range of chiral piperazines. acs.org While these methods typically yield piperazines, they can be adapted to produce piperazin-2-ones through careful choice of starting materials and reaction conditions.

Asymmetric and Enantioselective Synthesis Approaches

Modern synthetic methods increasingly focus on the direct formation of chiral centers in a catalytic and enantioselective manner, offering greater efficiency and atom economy compared to classical approaches.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including piperazin-2-ones. dicp.ac.cnrsc.org This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as an unsaturated piperazin-2-one or a pyrazin-2-ol, in the presence of a chiral metal catalyst. dicp.ac.cnrsc.org

Palladium- and iridium-based catalysts have proven to be particularly effective for this transformation. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed, providing access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.orgrsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones affords chiral products with good enantioselectivities. dicp.ac.cn These catalytic methods represent a significant advancement in the synthesis of chiral piperazin-2-ones, avoiding the need for chiral auxiliaries or stoichiometric chiral reagents. dicp.ac.cn

The following table summarizes key findings in the catalytic asymmetric hydrogenation for the synthesis of chiral piperazin-2-ones.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Palladium-based | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Up to 90% | dicp.ac.cnrsc.org |

| Iridium-based | Unsaturated piperazin-2-ones | Chiral piperazin-2-ones | Good enantioselectivities | dicp.ac.cn |

Catalytic Asymmetric Allylic Alkylation

Catalytic asymmetric allylic alkylation (AAA) provides a versatile method for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govgoogle.com This approach typically involves the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govgoogle.com

The reaction utilizes a palladium catalyst, such as Pd₂(pmdba)₃, in combination with an electron-deficient phosphinooxazoline (PHOX) ligand. nih.gov This catalytic system effectively delivers α-tertiary piperazin-2-ones in good to excellent yields and with high enantioselectivities. nih.gov The method is also applicable to the synthesis of α-secondary piperazin-2-ones, achieving modest to excellent yields and good to excellent enantioselectivities. nih.gov The resulting enantioenriched piperazin-2-ones can be further transformed into novel α-tertiary piperazines through deprotection and reduction steps. nih.gov

| Catalyst System | Substrate | Product | Yield | ee (%) |

| Pd₂(pmdba)₃ / electron-deficient PHOX ligand | Differentially N-protected piperazin-2-one | α-secondary or α-tertiary piperazin-2-one | Good to excellent | Good to excellent |

One-Pot Cascade Reactions for Chiral Heterocycle Formation

One-pot cascade reactions offer an efficient and atom-economical approach to the synthesis of complex chiral heterocycles like piperazin-2-ones by combining multiple reaction steps in a single operation.

A one-pot cascade reaction involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. researchgate.net This sequence is catalyzed by a quinine-derived urea (B33335) and provides the desired products in yields ranging from 38% to 90% and with enantiomeric excesses of up to 99%. researchgate.net

The process begins with the Knoevenagel condensation of an aldehyde with (phenylsulfonyl)acetonitrile, followed by the asymmetric epoxidation of the resulting alkene. The final step is a domino ring-opening cyclization with a 1,2-diamine, which furnishes the chiral piperazin-2-one. researchgate.net This methodology has been successfully applied to the synthesis of a key intermediate for the potent antiemetic drug Aprepitant. researchgate.net

A transition-metal-free cascade reaction has been reported for the synthesis of hydroxymethyl-decorated triazole-fused piperazin-2-ones. rsc.orgresearchgate.net This approach is based on an azide-alkyne cycloaddition followed by an oxetane (B1205548) ring-opening cascade. rsc.orgresearchgate.net The reaction is noted for its broad functional group compatibility and high atom economy, avoiding the need for transition-metal catalysts. rsc.orgresearchgate.net This method provides a versatile route to functionalized triazole-fused piperazin-2-one scaffolds. rsc.orgresearchgate.net

Stereocontrolled Functionalization and Derivatization

The stereocontrolled functionalization and derivatization of the chiral piperazin-2-one core, such as this compound, are crucial for the synthesis of diverse and complex molecules with potential biological activity. Various strategies have been explored to modify the piperazin-2-one scaffold at different positions.

N-alkylation of the piperazine nitrogen atoms is a common derivatization strategy. This can be achieved using various alkylating agents under basic conditions. For instance, the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group provides a simple route to N-alkylpiperazines. Reductive amination with aldehydes or ketones is another effective method for introducing substituents on the nitrogen atoms.

The hydroxymethyl group at the C3 position of this compound offers a handle for further functionalization. This primary alcohol can undergo a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification, allowing for the introduction of a wide range of functional groups while preserving the stereochemical integrity of the chiral center.

Furthermore, the piperazin-2-one ring itself can be a substrate for various transformations. For example, the amide bond can be reduced to afford the corresponding piperazine. Additionally, methods for the introduction of substituents at other positions of the ring, such as C5 and C6, have been developed, often involving cyclization strategies with appropriately substituted starting materials. The stereochemistry of these transformations is a critical consideration to maintain the desired enantiopurity of the final products.

Diastereoselective Alkylation of Piperazine-2,5-dione Derivatives

Diastereoselective alkylation of piperazine-2,5-dione scaffolds serves as a robust method for introducing substituents with high stereochemical control. chemrxiv.org This approach typically involves the use of a chiral auxiliary or a pre-existing chiral center within the piperazine-2,5-dione to direct the incoming alkyl group to a specific face of the molecule. By controlling the reaction conditions, it is possible to generate substituted piperazine derivatives with a high degree of diastereoselectivity. chemrxiv.org

Furthermore, direct catalytic asymmetric alkylation has been developed for piperazin-2-one substrates. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov This method provides a direct route to chiral substituted piperazin-2-ones, which are valuable precursors for more complex molecules. nih.gov

Protecting Group Strategies and Deprotection in this compound Synthesis

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups, particularly the two nitrogen atoms of the piperazine core. The choice and manipulation of these protecting groups are central to the synthetic strategy.

Benzyl (B1604629) Protection and Hydrogenolytic Debenzylation

The benzyl (Bn) group is a commonly employed protecting group for the nitrogen atoms in piperazine synthesis due to its stability under a wide range of reaction conditions and its straightforward removal. organic-chemistry.orgresearchgate.net A key step in many synthetic routes is the removal of the benzyl group via catalytic hydrogenolysis. researchgate.net

A typical procedure involves the hydrogenation of a benzyl-protected precursor using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com For example, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can be debenzylated in methanol (B129727) with 10% Pd/C to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate in high yield (91.82%). chemicalbook.com This reaction is highly efficient and chemoselective, cleaving the N-benzyl bond without affecting other functional groups like the hydroxymethyl or tert-butoxycarbonyl (Boc) groups. The efficacy of this deprotection can be enhanced by using a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, which can facilitate the reaction under milder conditions. acs.org

| Precursor | Catalyst | Conditions | Product | Yield |

| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 10% Pd/C | H₂, Methanol, 20°C, 3h | (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | 91.82% |

Differential Protection for Versatile Building Blocks

Employing different protecting groups on the N1 and N4 positions of the piperazine ring, known as differential protection, creates versatile synthetic intermediates. This strategy allows for the selective functionalization of one nitrogen atom while the other remains protected. A common pairing of protecting groups is the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

This orthogonal protection scheme is powerful because the benzyl group can be selectively removed by hydrogenolysis, leaving the Boc group intact. Conversely, the Boc group can be removed under acidic conditions without affecting the benzyl group. This allows for sequential modification at each nitrogen, making these differentially protected piperazines valuable building blocks for constructing more complex molecules and for creating chemical libraries for drug discovery. nih.gov The asymmetric Pd-catalyzed decarboxylative allylic alkylation of such differentially N-protected piperazin-2-ones is a prime example of how this strategy enables the synthesis of a variety of highly enantioenriched compounds. nih.govnih.gov

Scalability and Industrial Relevance of Synthetic Pathways

The transition of a synthetic route from a laboratory scale to an industrial process depends on several factors, including cost, safety, efficiency, and environmental impact. For this compound and related piperazines, the development of scalable synthetic pathways is of significant interest.

Molecular Design and Derivatization Strategies Centered on the S 3 Hydroxymethyl Piperazin 2 One Core

Scaffold Engineering for Enhanced Biological Activity.nih.govnih.gov

Scaffold engineering of the piperazinone core involves systematic modifications to enhance its interaction with biological targets, thereby improving its efficacy and selectivity. nih.gov The piperazine (B1678402) moiety is particularly useful due to its impact on physicochemical properties and its versatility as a scaffold for arranging pharmacophoric groups in the correct spatial orientation. nih.gov

Modification of the Hydroxymethyl Group.nih.gov

The hydroxymethyl group at the C3 position of the piperazin-2-one (B30754) ring is a primary site for chemical modification. Introducing a hydroxymethyl group can lead to favorable changes in physical and chemical properties, such as improved solubility and bioavailability, which can confer therapeutic advantages. nih.gov Derivatization of this functional group can be used to fine-tune the molecule's pharmacodynamic and pharmacokinetic profile.

Key modifications include:

Etherification: Conversion of the hydroxyl group to an ether, such as a benzyloxymethyl or phenoxymethyl (B101242) group, can alter the lipophilicity and steric profile of the molecule. For instance, sodium benzylate and sodium phenoxides can be reacted to yield 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, respectively. researchgate.net

Esterification: Acylation of the hydroxymethyl group to form an ester can serve as a strategy for creating prodrugs, which may exhibit altered absorption and distribution characteristics.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid introduces new functionalities for further conjugation or to act as a key interaction point with a biological target.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR), where even a simple change like introducing a hydroxymethyl group can significantly enhance biological activity and oral bioavailability. nih.gov

Substitution Patterns on the Piperazine Ring.nih.gov

The piperazine ring features two nitrogen atoms (N1 and N4) that are key points for introducing substituents to modulate biological activity. nih.gov The nature and position of these substituents are critical in determining the molecule's interaction with its target.

Common substitution strategies include:

N-Arylation: The introduction of aryl groups at the nitrogen atoms is a common strategy. Methods like the Palladium-catalyzed Buchwald-Hartwig coupling, the Copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) are frequently employed to create N-arylpiperazines. nih.gov

N-Acylation and N-Alkylation: Attaching acyl or alkyl groups to the ring nitrogens can influence the compound's basicity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing the pharmacokinetic properties and target affinity. researchgate.net

Complex Substituents: In more complex derivatives, the piperazine ring can be incorporated into polycyclic structures or functionalized with various side chains to achieve high potency and selectivity for specific biological targets, such as G-protein coupled receptors or enzymes. nih.govnih.gov

The strategic placement of different functional groups on the piperazine ring has led to the development of compounds with a broad spectrum of activities, including antibacterial, antifungal, and antineoplastic properties. researchgate.netmdpi.comwellcomeopenresearch.org

Synthesis of Differentially Protected 2-(hydroxymethyl)piperazines as Building Blocks.nih.govacs.org

The availability of versatile, chirally pure building blocks is essential for the synthesis of complex molecules based on the piperazine scaffold. An efficient and scalable synthesis for three distinct, differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from the commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.govacs.org These building blocks are crucial for constructing combinatorial libraries and synthesizing biologically active compounds. researchgate.netacs.org

The synthetic approach involves a sequence of protection and reduction steps. acs.org For example, the synthesis of N1, N4-di-Boc protected (S)-2-(hydroxymethyl)piperazine involves the protection of both amino groups with tert-butyl carbamates (Boc) followed by the reduction of the carboxylic acid function. acs.org The use of orthogonal protecting groups, such as benzyloxycarbonyl (Cbz) and Boc, allows for selective deprotection and subsequent functionalization at each of the heteroatoms (N1, N4, and the hydroxyl group). acs.org

Another key strategy involves the formation of a temporary, cyclic protecting group. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones can be readily prepared and serve as orthogonally protected piperazines, facilitating the selective elaboration of the 2-(hydroxymethyl)piperazine scaffold. researchgate.net This method has proven effective for producing multigram quantities of these valuable building blocks in excellent yields. acs.org

| Starting Material | Key Steps | Product (Building Block) | Reference |

| (2S)-piperazine-2-carboxylic acid dihydrochloride | 1. Protection of both amino groups (e.g., with Boc). 2. Reduction of the carboxylic acid. | Differentially protected 2-(hydroxymethyl)piperazines | acs.org |

| (2S)-piperazine-2-carboxylic acid dihydrochloride | Formation of an oxazolopyrazinone intermediate. | Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | researchgate.net |

Development of Piperazinone-Based Peptidomimetics.rsc.orgnih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govsymeres.com The piperazinone scaffold is a valuable tool in the design of peptidomimetics, often serving as a bioisosteric replacement for the peptide amide bond. nih.gov

Conformationally Constrained Peptide Analogues.mdpi.com

A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its biologically active conformation. mdpi.comnih.gov This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. nih.gov

Piperazinone-based structures are effective in creating these constraints. By incorporating the piperazinone ring into a peptide backbone, the torsional angles (phi, psi) that define the peptide's conformation can be restricted. mdpi.com This approach allows for the creation of rigid scaffolds that can mimic specific secondary structures of peptides, such as β-turns. mdpi.com The design of such constrained analogues depends on controlling the torsional angles of the side chains (χ-space) that are critical for the interaction with the target receptor. mdpi.com The conformational rigidity of related structures like piperazic acid has also been leveraged in the design of constrained, biologically active peptides. researchgate.net

Strategies for Mimicking Bioactive Peptides.mdpi.comnih.gov

The primary goal of using piperazinone scaffolds in peptidomimetics is to replicate the three-dimensional arrangement of critical functional groups (the pharmacophore) of a bioactive peptide. nih.gov The peptide backbone acts as a scaffold to hold the interacting side chains in the correct spatial orientation for molecular recognition and binding. mdpi.com

Strategies for achieving this mimicry include:

Scaffold-Based Design: The piperazinone ring serves as a rigid core from which side chains corresponding to the original peptide can be appended. This ensures that the essential functional groups are positioned correctly to interact with the target protein. nih.gov

Amide Bond Isosteres: Replacing a labile amide bond in a peptide with a piperazinone moiety can increase metabolic stability while maintaining the necessary geometry for biological activity. nih.gov

By overcoming the limitations of natural peptides, such as poor stability and low bioavailability, piperazinone-based peptidomimetics represent a promising avenue for the development of novel therapeutics. nih.govsymeres.com

Incorporation into Complex Molecular Architectures

The piperazin-2-one core can be integrated into sophisticated molecular architectures to generate novel properties and functions. This is achieved by extending its structure through the formation of fused heterocyclic systems or by linking two units to create macrostructures for supramolecular chemistry.

A significant strategy for elaborating the piperazin-2-one core involves its fusion with other heterocyclic rings, such as the 1,2,3-triazole system. This fusion creates rigid, planar structures with unique electronic and steric properties, suitable for various applications in medicinal chemistry. The synthesis of these fused systems often employs modern chemical reactions that allow for high efficiency and control over the molecular structure.

One prominent method is the transition-metal-free, time-dependent cascade reaction involving an azide-alkyne cycloaddition followed by hydroamination. rsc.org This protocol facilitates the divergent synthesis of highly functionalized nih.govchemsrc.commdpi.comtriazolo[1,5-a]pyrazin-4(5H)-one or its partially saturated analogue, 6,7-dihydro- nih.govchemsrc.commdpi.comtriazolo[1,5-a]pyrazin-4(5H)-one. rsc.org The reaction's outcome can be directed toward a specific product based on the reaction time, highlighting its synthetic utility. rsc.org This approach is valued for its high atom economy and avoidance of transition-metal catalysts. rsc.org

Alternatively, copper-catalyzed 1,3-dipolar cycloaddition reactions are employed to construct similar fused systems. For instance, terminal alkynes derived from piperazine structures can react with various aryl azides in the presence of a copper iodide catalyst to yield 1,2,3-triazole-piperazin-benzo[b] nih.govnih.govthiazine 1,1-dioxides in good to excellent yields. nih.gov This method demonstrates the versatility of click chemistry in building complex heterocyclic frameworks from piperazine-based precursors. nih.gov

Table 1: Synthetic Methodologies for Triazole-Fused Piperazin-2-one Systems

| Reaction Type | Key Reagents | Product Scaffold | Catalyst | Reference |

|---|---|---|---|---|

| Cascade Azide-Alkyne Cycloaddition/Hydroamination | Azide and Alkyne precursors | nih.govchemsrc.commdpi.comtriazolo[1,5-a]pyrazin-4(5H)-one | None (Transition-metal-free) | rsc.org |

| 1,3-Dipolar Cycloaddition | Terminal Alkyne, Aryl Azides | 1,2,3-triazole-piperazin-benzo[b] nih.govnih.govthiazine 1,1-dioxide | Copper Iodide (CuI) | nih.gov |

The piperazine-2,5-dione (diketopiperazine or DKP) structure, a close relative of piperazin-2-one, is a powerful motif for directing noncovalent interactions in supramolecular chemistry. nih.gov By linking two DKP units, bis(piperazine-2,5-diones) are created, which can self-assemble into predictable, ordered solid-state structures. The assembly is governed by a delicate balance of intermolecular forces, including hydrogen bonding and steric interactions. nih.gov

A common strategy involves using a rigid linker, such as a p-xylylene group, to connect two DKP rings. nih.gov Molecular modeling of these xylylene-linked bis-DKPs reveals two primary low-energy conformations: a closed, "C"-shaped conformer and an open, "S"-shaped conformer. nih.gov The conformation adopted in the solid state is highly dependent on the nature of the substituents on the DKP rings. nih.gov

Table 2: Conformational Control in Xylylene-Linked Bis(piperazine-2,5-diones)

| Substituent at C6/C6' | Dominant Intermolecular Force | Solid-State Conformation | Reference |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Hydrogen Bonding | "C"-shaped | nih.gov |

| Iodomethyl (-CH₂I) | Intermolecular Interactions | "C"-shaped | nih.gov |

| Methyl (-CH₃) or TBDMS-ether | Steric Repulsion | "S"-shaped | nih.gov |

Rational Design of Derivatives for Specific Molecular Interactions

The (S)-3-(hydroxymethyl)piperazin-2-one scaffold is frequently utilized in the rational design of therapeutic agents. By modifying its structure, chemists can develop derivatives that bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. This process is often guided by computational methods like molecular docking, which predicts the binding mode and affinity of a ligand to its target protein. mdpi.comnih.gov

For instance, piperazine derivatives have been rationally designed as potential anticancer agents. mdpi.com Based on the known structures of topoisomerase II (Topo II) inhibitors, new compounds have been synthesized by introducing substituted phenylpiperazine moieties into a 1,2-benzothiazine scaffold. mdpi.com Molecular docking studies of these derivatives revealed their ability to bind to the DNA-Topo II complex and the minor groove of DNA, consistent with their observed cytotoxic activity against cancer cell lines. mdpi.com

In another example, the rational design of piperazine and piperidine (B6355638) derivatives has led to the discovery of potent antagonists for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors, which are targets for treating neurological disorders and pain. nih.gov Structure-activity relationship studies showed that replacing a piperidine ring with a piperazine moiety could significantly alter the binding affinity for these receptors. nih.gov For example, comparing two closely related compounds, the piperidine-containing analogue showed a high affinity for σ₁R (Ki = 3.64 nM), whereas the corresponding piperazine derivative had a much lower affinity (Ki = 1531 nM), highlighting the critical role of this specific heterocyclic ring in molecular recognition. nih.gov The length of the alkyl chain connecting the piperazine ring to other parts of the molecule was also found to influence the affinity for H₃R. nih.gov

Table 3: Examples of Rationally Designed Piperazine Derivatives

| Derivative Class | Therapeutic Target | Design Strategy | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phenylpiperazine-1,2-benzothiazines | Topoisomerase II | Introduction of phenylpiperazine to a known scaffold. | Derivatives show cytotoxicity and docking predicts binding to DNA-Topo II complex. | mdpi.com |

| N-substituted Piperazines | Histamine H₃ Receptor (H₃R), Sigma-1 Receptor (σ₁R) | Modification of linker length and core heterocycle (piperazine vs. piperidine). | Piperazine moiety is a critical determinant of σ₁R affinity; linker length affects H₃R affinity. | nih.gov |

| Various Piperazine Derivatives | Bacterial and Fungal Strains | Synthesis of a library of derivatives for antimicrobial screening. | Molecular docking studies help rationalize the observed antimicrobial activity. | nih.gov |

Mechanistic Insights into the Biological Activity of S 3 Hydroxymethyl Piperazin 2 One Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the piperazine (B1678402) scaffold have been identified as potent inhibitors of various enzymes, playing a crucial role in cellular processes such as DNA replication and carbohydrate metabolism.

Topoisomerase II (Top II) is a vital enzyme that alters DNA topology to manage supercoiling and tangling during replication, transcription, and chromosome segregation. youtube.com Molecules that interfere with this process are known as Top II inhibitors and are classified into two main types: Top II poisons and catalytic inhibitors. nih.gov

Top II poisons, such as the well-known chemotherapeutics etoposide (B1684455) and doxorubicin (B1662922), act by stabilizing the transient covalent complex formed between the enzyme and DNA. embopress.org This stabilization prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of persistent double-strand breaks. nih.gov The cellular replication machinery encounters these breaks, triggering a DNA damage response. This response can halt the cell cycle and ultimately initiate programmed cell death, or apoptosis, a common mechanism for eliminating cancerous cells. nih.govnih.gov While direct studies on (S)-3-(hydroxymethyl)piperazin-2-one are limited, its derivatives, as part of the broader class of heterocyclic compounds, are explored for this mechanism of action. The core piperazin-2-one (B30754) structure provides a scaffold from which substituents can be positioned to interact with the Top II-DNA complex.

The inhibition of DNA replication by Top II poisons can occur through distinct mechanisms. Etoposide, for example, traps the Topoisomerase II enzyme behind the replication fork, which stalls its progression. embopress.org In contrast, doxorubicin can also inhibit replication by intercalating directly into the unreplicated DNA, thereby blocking its unwinding, a mechanism that can be independent of Topoisomerase II. embopress.orgembopress.org

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. α-Glucosidase, in particular, is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov

Several derivatives of piperazine have demonstrated significant α-glucosidase inhibitory activity. nih.gov For instance, a series of synthesized pyrimidinyl-piperazine carboxamides were evaluated for their inhibitory potential against α-glucosidase from Saccharomyces cerevisiae. Many of these compounds showed potent inhibition, with the most active derivative, compound 21c (possessing an S-configuration), exhibiting an IC₅₀ value of 0.44 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor, suggesting it competes with the natural substrate for binding to the active site of the enzyme. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyrimidinyl-Piperazine Carboxamide Derivatives

| Compound | Configuration | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 21c | S | 0.44 | Competitive |

| Acarbose (Reference) | N/A | 750.0 | N/A |

Receptor Modulation and Binding Affinity

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds that target central nervous system receptors. nih.gov The binding affinity and specificity of these derivatives are highly dependent on the nature and position of substituents on the piperazine core.

The interaction of piperazine derivatives with various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and sigma (σ) receptors, has been extensively studied. researchgate.netnih.govsemanticscholar.org The affinity for these receptors is dictated by the physicochemical properties of the substituents attached to the piperazine nitrogens.

For example, in a series of benzylpiperazine derivatives designed as sigma-1 (σ₁) receptor ligands, the nature of the substituent group and the length of the linker chain were critical for high affinity and selectivity. nih.gov The inclusion of hydrophobic groups, such as cyclohexyl or phenyl moieties, was found to be an excellent strategy for achieving optimal binding profiles. nih.gov The hydroxymethyl group present in this compound introduces a polar, hydrogen-bonding capable moiety. This group can significantly influence binding specificity by forming directed interactions within a receptor's binding pocket, potentially favoring interactions with polar amino acid residues and enhancing selectivity for a particular receptor subtype.

Similarly, studies on coumarin-piperazine derivatives targeting serotonin receptors revealed that the addition of an acetyl group to the coumarin (B35378) ring increased the affinity for 5-HT₁A and 5-HT₂A receptors. semanticscholar.org This highlights the sensitivity of receptor binding to even small changes in the ligand's structure. The lactam carbonyl and the hydroxymethyl group of the this compound scaffold are key features that can dictate its binding specificity for various biological targets.

Table 2: Binding Affinities of Selected Benzylpiperazine Derivatives for Sigma Receptors

| Compound | Kᵢ σ₁ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|

| 15 | 1.6 | 886 |

| Lead Compound 8 | N/A | 432 |

| Haloperidol (Reference) | N/A | >1 |

Hydrogen bonds are fundamental to the specificity and stability of ligand-protein interactions. The piperazine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, a feature that is often crucial for biological activity. semanticscholar.org The hydroxymethyl group and the amide moiety in this compound provide additional sites for hydrogen bonding, acting as both donors (from the hydroxyl and N-H groups) and acceptors (from the hydroxyl and carbonyl oxygens).

Molecular docking studies of N-phenylpiperazine derivatives with the α₁A-adrenoceptor have identified key amino acid residues, such as Asp106, Gln177, Ser188, and Ser192, as forming hydrogen bonds with the ligands. rsc.org These interactions, along with electrostatic forces, were shown to be the primary drivers of binding. rsc.org In another study, the stability of a quinoline-piperazine derivative in the active site of α-glucosidase was attributed to hydrogen bonds formed between the ligand and residues like His239 and Ser308. nih.gov The ability of the hydroxymethyl group to participate in such hydrogen-bonding networks is a key determinant of the binding orientation and affinity of this compound derivatives for their protein targets.

Cellular Effects and Pathways

The molecular interactions of this compound derivatives at the enzyme and receptor level translate into broader cellular effects. By inhibiting key enzymes or modulating receptor signaling, these compounds can influence critical cellular pathways, including cell cycle progression and apoptosis.

For instance, the induction of double-strand DNA breaks by Topoisomerase II inhibitors activates the DNA damage response pathway, which can lead to cell cycle arrest, typically at the S or G2 phase, allowing time for DNA repair. nih.gov If the damage is too extensive, the pathway signals for apoptosis, effectively eliminating the compromised cell. nih.gov Certain piperazine-containing compounds have been shown to induce apoptosis and arrest the cell cycle in human cancer cell lines. nih.gov

Modulation of CNS receptors by piperazine derivatives can also trigger a variety of cellular signaling cascades. Interaction with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, can alter intracellular levels of second messengers like cAMP and calcium, influencing a wide range of cellular functions from neurotransmission to gene expression. semanticscholar.org The specific cellular outcome depends on the receptor subtype targeted, the cell type, and whether the compound acts as an agonist or antagonist.

Induction of Antiproliferative Effects

Derivatives of piperazine, including those structurally related to this compound, have demonstrated significant antiproliferative activity across various human cancer cell lines. The core piperazine structure is a key feature in many compounds designed to inhibit cancer cell growth. researchgate.net Research has focused on synthesizing and evaluating novel derivatives that can effectively suppress the proliferation of malignant cells.

One study detailed the synthesis of a series of indolin-2-one derivatives that incorporate a 4-phenylpiperazine-1-carbothiohydrazide moiety. nih.gov These compounds were tested for their ability to inhibit the growth of three human cancer cell lines. Notably, compounds designated as 6d and 6l showed potent activity against A549 lung cancer cells, with IC50 values of 3.59 µM and 5.58 µM, respectively. nih.gov In tests against the HCT-116 colon cancer cell line, compounds 5f and 6l were also highly effective, displaying IC50 values of 3.49 µM and 4.57 µM. nih.gov This level of activity was comparable to Sunitinib, a known indolin-2-one derivative used in cancer therapy. nih.gov

Another area of investigation involves 3(2H)-pyridazinone derivatives featuring a piperazinyl linker. nih.gov The design of these compounds builds on previous findings that the piperazine linker is crucial for antiproliferative effects against liver, colon, and neuroblastoma cell lines. nih.gov In a study focused on gastric adenocarcinoma (AGS cells), several new pyridazinone-piperazine hybrids were evaluated. nih.gov Compounds 17, 18, and 22, when administered at a 50 µM concentration, showed a strong ability to inhibit cancer cell proliferation after 48 and 72 hours. nih.gov The structural requirements for this activity were found to be specific, suggesting that a para-halogen (chloro or fluoro) substitution on the aryl ring attached to the piperazine linker is beneficial. nih.gov

Furthermore, high-throughput screening of a large compound library identified a novel piperazine derivative with potent, broad-spectrum anticancer activity. nih.govresearchgate.net This compound effectively inhibited cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM across multiple cancer cell lines. nih.govresearchgate.net

| Compound Series | Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| Indolin-2-one-piperazine | 6d | A549 (Lung) | 3.59 µM | nih.gov |

| 6l | A549 (Lung) | 5.58 µM | nih.gov | |

| 5f | HCT-116 (Colon) | 3.49 µM | nih.gov | |

| 6l | HCT-116 (Colon) | 4.57 µM | nih.gov | |

| 3(2H)-pyridazinone-piperazine | 17 | AGS (Gastric) | Effective at 50 µM | nih.gov |

| 18 | AGS (Gastric) | Effective at 50 µM | nih.gov | |

| 22 | AGS (Gastric) | Effective at 50 µM | nih.gov | |

| Piperazine Derivative (C505) | - | Multiple | 0.06-0.16 µM | nih.govresearchgate.net |

Modulation of Cell Cycle and Apoptosis Pathways

The antiproliferative effects of this compound derivatives are closely linked to their ability to modulate critical cellular pathways governing the cell cycle and programmed cell death (apoptosis). Many chemotherapeutic agents function by inducing apoptosis in cancer cells, and piperazine derivatives have been shown to activate these mechanisms. mdpi.com

One extensively studied piperazine derivative was found to potently induce caspase-dependent apoptosis. nih.govresearchgate.net The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. This compound was shown to induce the cleavage of Caspase-3 and Poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. nih.govmdpi.com The induction of apoptosis was further confirmed through various assays, including Annexin V staining. rsc.org

In addition to inducing apoptosis, these compounds can influence the cell cycle. Flow cytometric analysis of cancer cells treated with a piperazine-integrated triazole conjugate (compound 10ec) revealed that it induced cell cycle arrest at the sub-G1 and G2/M phases. rsc.org This arrest prevents the cells from progressing through the division cycle, ultimately leading to apoptosis. rsc.org The modulation of signaling pathways involved in cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway, is a key mechanism by which piperazine derivatives exert their effects. researchgate.net

Further mechanistic studies on pyridazinone-based piperazine derivatives (compounds 12 and 22) indicated that they exert their effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide. nih.gov This increase in reactive oxygen species can trigger apoptotic processes. mdpi.com To confirm the apoptotic pathway, the expression of Bax, a pro-apoptotic protein, was measured by flow cytometry, providing further evidence of apoptosis induction. nih.gov

| Compound/Derivative | Mechanism | Observed Effect | Source |

|---|---|---|---|

| Piperazine Derivative (C505) | Caspase-dependent apoptosis | Induces cleavage of Caspase-3 and PARP | nih.govresearchgate.net |

| Piperazine-triazole conjugate (10ec) | Cell cycle modulation | Arrest at sub-G1 and G2/M phase | rsc.org |

| Pyridazinone-piperazine derivatives (12 and 22) | Oxidative stress | Induction of hydrogen peroxide release | nih.gov |

| Apoptosis induction | Increased Bax expression | nih.gov |

Role as a Pharmacophore in Targeted Therapies

The piperazine ring, a core component of this compound, is recognized as a privileged scaffold in medicinal chemistry. It serves as a versatile pharmacophore used to arrange functional groups in the correct spatial orientation for interaction with biological targets. mdpi.com This is particularly evident in the development of targeted therapies, especially kinase inhibitors. mdpi.com

Several FDA-approved drugs for cancer treatment, such as Imatinib, feature a piperazine moiety, highlighting its importance in drug design. mdpi.com Derivatives of this compound are being investigated for their ability to inhibit specific signaling pathways that are often overactive in cancer. nih.gov A novel piperazine compound was shown to effectively inhibit multiple cancer-driving pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. nih.govresearchgate.net The inhibition of AKT phosphorylation was identified as a major mechanism through which this compound exerts its antiproliferative and pro-apoptotic effects. nih.gov

The piperazine structure is also integral to compounds designed as inhibitors of receptor tyrosine kinases like VEGFR, EGFR, and HER2, which are important targets in breast cancer. mdpi.com Molecular hybridization, a strategy that combines different pharmacophoric moieties, often utilizes the piperazine ring as a linker to connect bioactive components. nih.gov This approach has been used to create new hybrid molecules with improved activity against specific cancer cell lines. nih.govnih.gov For example, the introduction of a piperazinyl linker between a pyridazinone nucleus and a phenyl group was a key design element in developing compounds with good antiproliferative effects against gastric adenocarcinoma cells. nih.gov The versatility of the piperazine ring allows it to be incorporated into diverse molecular frameworks, leading to the discovery of potent and selective agents for targeted cancer therapy. nih.gov

Spectroscopic and Structural Characterization Techniques for Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a chiral compound like (S)-3-(hydroxymethyl)piperazin-2-one, advanced NMR techniques offer insights far beyond simple proton and carbon counts, enabling detailed conformational analysis and the determination of stereochemical purity.

Structural Elucidation beyond Basic Identification

While one-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the molecular structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity and spatial relationships within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would confirm the coupling between the proton on the chiral center (C3) and the diastereotopic protons of the hydroxymethyl group, as well as couplings among the protons on the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H signals. For instance, the proton at C3 would show a correlation to the C3 carbon signal.

Dynamic NMR studies can also be employed to investigate the conformational dynamics of the piperazinone ring, which can exist in different chair or boat conformations. nih.gov These studies, often involving variable temperature NMR, can provide information on the energy barriers between different conformers, offering a deeper understanding of the molecule's three-dimensional structure in solution. rsc.orgresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| C2 (C=O) | - | ~170 | HMBC to H3, H4 |

| C3 | ~3.5 | ~58 | COSY to CH₂OH, H5; HMBC to C2, C5, CH₂OH |

| CH₂OH | ~3.8 (diastereotopic) | ~65 | COSY to H3; HMBC to C3 |

| C5 | ~3.2 | ~45 | COSY to H6; HMBC to C3, C6 |

| C6 | ~3.0 | ~48 | COSY to H5; HMBC to C5 |

| N1-H | ~7.5 | - | HMBC to C2, C6 |

| N4-H | ~2.5 | - | HMBC to C3, C5 |

Determination of Diastereomeric Ratios

The synthesis of chiral molecules can sometimes lead to the formation of diastereomers if other chiral centers are present or introduced. NMR spectroscopy is a primary method for determining the diastereomeric ratio (dr) of a sample. researchgate.net This is achieved by integrating the signals of protons that are unique to each diastereomer. researchgate.net

In the case of derivatives of this compound, or in reaction mixtures where it is a component, diastereomers would exhibit distinct NMR spectra. Protons close to the chiral centers will experience different magnetic environments, leading to separate signals with different chemical shifts. By carefully integrating these well-resolved signals in the ¹H NMR spectrum, the relative proportion of each diastereomer can be accurately calculated. researchgate.netbath.ac.uk

For complex spectra where signals may overlap, advanced techniques like "pure shift" NMR can be utilized. manchester.ac.uk These methods simplify the spectrum by collapsing multiplets into singlets, thereby enhancing spectral resolution and allowing for more accurate integration of signals corresponding to different diastereomers. manchester.ac.uk Chiral solvating agents can also be added to the NMR sample to induce chemical shift differences between enantiomers or diastereomers, facilitating their quantification. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.govacgpubs.org For this compound (C₅H₁₀N₂O₂), the expected exact mass can be calculated. By comparing this theoretical value with the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer), the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. thieme-connect.commdpi.com This serves as a crucial confirmation of the compound's identity and purity. nih.govmdpi.com

Table 2: HRMS Data for this compound

| Ion Species | Calculated m/z | Found m/z |

| [M+H]⁺ | 131.0815 | (Experimental Value) |

| [M+Na]⁺ | 153.0634 | (Experimental Value) |

Advanced Mass Spectrometric Identification of Functional Groups and Adducts

Tandem mass spectrometry (MS/MS), often performed with techniques like Electrospray Ionization (ESI), is used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation of the protonated molecule [M+H]⁺ would likely involve characteristic losses.

Loss of H₂O: The hydroxymethyl group can easily lose a molecule of water.

Loss of CH₂O: Cleavage of the C-C bond between the ring and the hydroxymethyl group can result in the loss of formaldehyde.

Ring Opening: The piperazinone ring can undergo cleavage, leading to characteristic fragment ions that are indicative of the core structure. researchgate.netresearchgate.net

The study of these fragmentation pathways helps in identifying the key functional groups within the molecule. nih.govunito.itmiamioh.edu Furthermore, different ionization conditions can lead to the formation of various adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can be observed in the mass spectrum and further confirm the molecular weight of the compound. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures containing volatile or semi-volatile compounds. researchgate.net For a polar molecule like this compound, derivatization is often necessary to increase its volatility for GC analysis. nih.gov This can be achieved by reacting the hydroxyl and amine groups with silylating agents or other derivatizing agents.

Once separated by the GC column, the components are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of this compound in a complex mixture, as well as the identification of any impurities or byproducts.

For chiral analysis, chiral GC columns can be employed to separate enantiomers or diastereomers. nih.govgcms.cznih.gov This is a powerful method for determining the enantiomeric or diastereomeric purity of this compound in a sample. libretexts.orgmdpi.com

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. The resulting data would allow for the unambiguous confirmation of the molecule's covalent structure and its absolute stereochemistry.

For related compounds, such as piperazine (B1678402) derivatives, X-ray diffraction studies have been instrumental in defining their solid-state conformations. For instance, the crystal structure of diosgenin–piperazine cocrystal was determined using single-crystal X-ray diffraction, revealing the molecular arrangement and hydrogen bonding network. clockss.org

Analysis of Solid-State Conformations and Intermolecular Interactions

In the solid state, the piperazin-2-one (B30754) ring is expected to adopt a preferred conformation, typically a chair or a twisted-boat form, to minimize steric strain. X-ray crystallography would elucidate this conformation for this compound. Studies on similar cyclic compounds, like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have shown that the six-membered ring often adopts a chair conformation. chemsrc.com

Furthermore, the presence of the hydroxyl and amide functional groups in this compound suggests the high likelihood of significant intermolecular hydrogen bonding. These interactions, where the hydroxyl group and the N-H of the amide act as hydrogen bond donors and the carbonyl and hydroxyl oxygens act as acceptors, would play a crucial role in the packing of the molecules in the crystal lattice. Analysis of these interactions is critical for understanding the physical properties of the solid material.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific experimental infrared (IR) and Raman spectra for this compound are not available in the searched literature. However, the expected characteristic vibrational modes can be predicted based on the functional groups present in the molecule.

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands and scattering peaks corresponding to the following functional groups:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amide) | Stretching | 3100 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1630 - 1680 |

| C-N | Stretching | 1000 - 1350 |

| C-O | Stretching | 1050 - 1150 |

Note: This table represents generalized expected ranges for the functional groups present in this compound. Actual peak positions can vary due to the specific molecular environment and intermolecular interactions.

The analysis of these spectra would confirm the presence of the key functional groups and could also provide insights into the hydrogen bonding environment within the sample.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is paramount for any chiral compound intended for pharmaceutical or biological use. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

While specific chiral HPLC methods for this compound are not detailed in the available search results, the general approach would involve the use of a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, their separation.

Commonly used CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. nih.govnih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving good separation.

A typical chiral HPLC method development for this compound would involve screening various chiral columns and mobile phase compositions (e.g., mixtures of hexane/isopropanol or other solvent systems) to find the optimal conditions for separating the (S)- and (R)-enantiomers. The method would then be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification of the enantiomeric purity.

| Technique | Application | Key Information Obtained |

| Chiral HPLC | Enantiomeric Purity Assessment | Retention times of enantiomers, enantiomeric excess (ee) |

Computational and Theoretical Studies of S 3 Hydroxymethyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of (S)-3-(hydroxymethyl)piperazin-2-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior.

Detailed research findings from studies on analogous heterocyclic compounds reveal that DFT calculations can be employed to determine a range of electronic properties. researchgate.net For this compound, these calculations would typically yield values for frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely to be susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. For instance, in the piperazin-2-one (B30754) ring, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon and the protons attached to the nitrogen atoms would be electron-poor.

Table 1: Illustrative Electronic Properties of a Piperazin-2-one Analog Calculated via DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise values.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly conformational analysis, are employed to understand the three-dimensional structure of this compound and the relative energies of its different spatial arrangements (conformers). njit.edu The piperazine (B1678402) ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

Studies on substituted piperidines and other six-membered heterocycles have shown that the preferred conformation is a result of a delicate balance of steric and electronic effects. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the nitrogen atoms of the piperazine ring could play a crucial role in stabilizing certain conformations. Identifying the lowest energy conformer is essential, as it is often the biologically active conformation.

Table 2: Example of Relative Conformational Energies for a Substituted Piperazine Ring

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 |

| Axial Chair | 1.50 |

| Twist-Boat | 5.50 |

| Boat | 6.90 |

Note: This data is hypothetical and serves to illustrate the typical energy differences between conformers of a substituted piperazine ring. The actual values for this compound would depend on the specific intramolecular interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving piperazin-2-one derivatives. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step of a reaction pathway. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For instance, the synthesis of piperazin-2-one derivatives often involves cyclization reactions. researchgate.net Computational studies can model these reactions to determine the most favorable pathway. Theoretical calculations can explore different reaction coordinates, such as bond formation and cleavage, to locate the transition state structure, which represents the highest energy point along the reaction path. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Furthermore, computational methods can be used to study the reactivity of this compound in various chemical transformations. For example, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon can be quantified, providing insights into how the molecule will behave in the presence of different reagents.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Activation Energy (kcal/mol) |

| Ring Closure | 15.2 |

| N-Alkylation | 12.5 |

| Acylation | 10.8 |

Note: The values in this table are for illustrative purposes to show the type of data generated from computational studies of reaction mechanisms.

Predictive Modeling for Biological Activity and Ligand-Target Interactions

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely used in drug discovery to predict the biological activity of compounds and to understand their interactions with biological targets. nih.govresearchgate.net These methods are particularly relevant for assessing the therapeutic potential of molecules like this compound.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openpharmaceuticalsciencesjournal.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of piperazin-2-one analogs with known activities, a predictive model can be developed. nih.gov This model can then be used to estimate the activity of new, untested compounds, including this compound, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the molecular basis of a drug's action. For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. connectjournals.com

Table 4: Example of Molecular Docking Results for a Piperazinone Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP129, TYR334, SER128 |

| Hydrogen Bonds Formed | 2 |

Note: This table presents hypothetical molecular docking data to illustrate the type of information obtained from such studies.

Applications in Advanced Materials and Chemical Technologies

Incorporation into Polymeric and Nano-Hybrid Materials

The bifunctional nature of (S)-3-(hydroxymethyl)piperazin-2-one, possessing both a nucleophilic secondary amine and a primary alcohol, allows it to serve as a versatile monomer for the synthesis of functional polymers. Piperazine (B1678402) and its derivatives are recognized for their ability to form polymers with stimuli-responsive properties and are used to create materials for applications such as water purification and metal ion extraction researchgate.net. The incorporation of the this compound moiety can introduce chirality and hydrophilicity into polymer backbones, leading to materials with tailored properties.